Tetramethylthiuram monosulfide

概要

説明

テトラメチルチウラムモノスルフィドは、化学式C6H12N2S3 を持つ有機硫黄化合物です。淡黄色から灰色のかすかな粉末または結晶性固体として現れ、通常の条件下では安定しています。 この化合物は水にはほとんど溶けませんが、アセトン、ベンゼン、エタノールなどの有機溶媒には溶けます 。 主にゴムの加硫における促進剤として使用され、ゴム製品の弾性、強度、耐久性を向上させます .

2. 製法

テトラメチルチウラムモノスルフィドの合成には、いくつかの化学反応が含まれます。

工業生産では、しばしばトリフェニルホスフィンまたはシアン化物でテトラメチルチウラムジスルフィドを脱硫することで行われます .

準備方法

The synthesis of tetramethylthiuram monosulfide involves several chemical reactions:

Reaction with Carbon Disulfide: The primary synthesis method involves reacting dimethylamine with carbon disulfide in the presence of a base, such as sodium hydroxide, to form the intermediate dimethyldithiocarbamate.

Oxidation and Cyclization: The intermediate product is then oxidized and cyclized to form this compound.

Industrial production methods often involve the desulfuration of tetramethyl thiuram disulfides with triphenylphosphine or cyanide .

化学反応の分析

テトラメチルチウラムモノスルフィドは、さまざまな化学反応を起こします。

酸化: この化合物は酸化されて、さまざまな硫黄を含む生成物を生成することができます。

還元: 特定の条件下では還元されることもありますが、それほど一般的ではありません。

これらの反応で使用される一般的な試薬には、トリフェニルホスフィン、シアン化物、水酸化ナトリウムなどのさまざまな塩基が含まれます 。これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。

4. 科学研究での用途

テトラメチルチウラムモノスルフィドは、いくつかの科学研究に適用されています。

科学的研究の応用

Rubber Industry

Accelerator in Vulcanization:

TMTS is primarily used as an accelerator in the vulcanization of rubber, particularly in the production of tires and other rubber products. Its effectiveness stems from its ability to enhance the cross-linking process during vulcanization, leading to improved elasticity and durability of rubber products .

Comparative Studies:

Recent studies have compared TMTS with other accelerators like tetramethylthiuram disulfide (TMTD) in the vulcanization process. The findings indicate that TMTS can provide similar or superior properties to TMTD, making it a viable alternative in industrial applications .

Medicinal Chemistry

Allergenic Properties:

TMTS is recognized as a standardized chemical allergen. It has been associated with allergic reactions, particularly in occupational settings where exposure to rubber products is common. Case studies have documented instances of allergic contact dermatitis due to TMTS exposure, highlighting the need for caution in its industrial use .

Biological Activity:

Research has indicated that TMTS exhibits inhibitory effects on specific enzymes, such as peptidyl-prolyl cis/trans isomerase activity in HeLa cells. This suggests potential applications in medicinal chemistry, particularly in the development of therapeutic agents targeting similar biological pathways .

Environmental Science

Degradation Studies:

TMTS has been studied for its environmental impact, particularly regarding its degradation products and their toxicity. Understanding the breakdown of TMTS in various environmental conditions is crucial for assessing its long-term effects on ecosystems .

Use in Synthesis:

The compound has also been utilized as a reagent in organic synthesis, particularly for producing symmetrical thioethers and other sulfur-containing compounds. This application underscores its versatility as a building block in synthetic organic chemistry .

Case Studies and Research Findings

作用機序

テトラメチルチウラムモノスルフィドが効果を発揮するメカニズムは、その硫黄を含む構造に関係しています。 加硫プロセスにおいて、この化合物はポリマー鎖間の架橋形成を促進し、ゴム製品の機械的特性を向上させます 。その作用に関与する分子標的と経路は、主にポリマー鎖中の硫黄原子と相互作用する能力に関連しています。

6. 類似の化合物との比較

テトラメチルチウラムモノスルフィドは、より大きなテトラアルキルチウラムスルフィドのクラスに属します。類似の化合物には以下のようなものがあります。

テトラメチルチウラムジスルフィド: この化合物は加硫促進剤としても使用されますが、反応性と安定性の特性が異なります.

テトラエチルチウラムジスルフィド: ゴム業界で同様の用途を持つ別の関連化合物です.

チラム: 殺菌剤として使用され、農業に利用されています.

テトラメチルチウラムモノスルフィドは、その特定の硫黄を含む構造により独特であり、その類似体と比較して、明確な反応性と安定性の特性を示します .

類似化合物との比較

Tetramethylthiuram monosulfide is part of a larger class of tetraalkylthiuram sulfides. Similar compounds include:

Tetramethylthiuram disulfide: This compound is also used as a vulcanization accelerator but has different reactivity and stability properties.

Tetraethylthiuram disulfide: Another related compound with similar applications in the rubber industry.

Thiram: Used as a fungicide and has applications in agriculture.

This compound is unique due to its specific sulfur-containing structure, which provides distinct reactivity and stability properties compared to its analogs .

生物活性

Tetramethylthiuram monosulfide (TMTM), a member of the thiuram family, is primarily known for its applications in rubber production and as a fungicide. This compound exhibits a variety of biological activities, including mutagenicity, potential allergenicity, and impacts on various physiological systems. This article provides a comprehensive overview of TMTM's biological activity, supported by case studies and research findings.

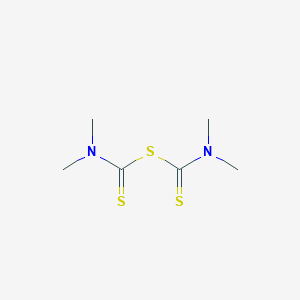

Chemical Structure and Properties

TMTM is characterized by its dithiocarbamate structure, which contributes to its reactivity and biological effects. It is often used as a rubber accelerator and has been studied for its role in various biochemical applications.

1. Toxicological Profile

TMTM shows a range of toxicological effects, primarily affecting the liver and kidneys. The following table summarizes key findings from toxicity studies:

2. Allergenic Potential

TMTM has been implicated in allergic reactions, particularly contact dermatitis. A case study involving shoe contact dermatitis revealed positive patch test reactions to TMTM, indicating its potential as an allergen. In this study, patients exhibited eczema after wearing shoes containing TMTM, highlighting the need for caution in products containing this compound .

3. Impact on Physiological Systems

Research indicates that TMTM can influence various physiological processes:

- Liver Function : Repeated exposure at certain doses resulted in histological changes in liver cells and altered blood parameters in animal models .

- Sleep Patterns : Higher doses of TMTM were associated with prolonged sleep times in animal studies, suggesting central nervous system effects .

- Reproductive Toxicity : Limited data are available; however, some studies suggest potential reproductive effects warranting further investigation .

Case Study 1: Allergic Contact Dermatitis

A female patient developed eczema attributed to TMTM in her footwear. Patch testing confirmed TMTM as a sensitizer, demonstrating the compound's relevance in occupational health contexts .

Case Study 2: Toxicity Assessment in Animals

In a study involving Wistar rats, administration of TMTM at varying doses led to significant liver and kidney damage, with observable histopathological changes noted at doses as low as 26 mg/kg bw/day .

Research Findings

Recent studies have explored TMTM's utility beyond its traditional applications:

- Synthesis Applications : TMTM has been utilized as a reagent for synthesizing diaryl sulfides, showcasing its versatility in organic chemistry .

- Environmental Impact : Investigations into the environmental persistence and degradation pathways of TMTM have highlighted concerns regarding its ecological footprint due to its toxic properties .

特性

IUPAC Name |

dimethylcarbamothioyl N,N-dimethylcarbamodithioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2S3/c1-7(2)5(9)11-6(10)8(3)4/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REQPQFUJGGOFQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=S)SC(=S)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0021333 | |

| Record name | Tetramethylthiuram monosulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Pellets or Large Crystals; Pellets or Large Crystals, Yellow solid; [Hawley] Yellow powder; [MSDSonline] | |

| Record name | Thiodicarbonic diamide ([(H2N)C(S)]2S), N,N,N',N'-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetramethylthiuram monosulfide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3934 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Soluble in aromatic solvents | |

| Record name | BIS(DIMETHYLTHIOCARBAMOYL) SULFIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2902 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.37 @ 20 °C | |

| Record name | BIS(DIMETHYLTHIOCARBAMOYL) SULFIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2902 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00027 [mmHg] | |

| Record name | Tetramethylthiuram monosulfide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3934 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Yellow powder | |

CAS No. |

97-74-5 | |

| Record name | Tetramethylthiuram monosulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97-74-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(dimethylthiocarbamoyl) sulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097745 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetramethylthiuram monosulfide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14178 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tetramethylthiuram monosulfide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4767 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetramethylthiuram monosulfide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3400 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiodicarbonic diamide ([(H2N)C(S)]2S), N,N,N',N'-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetramethylthiuram monosulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetramethylthiuram monosulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.369 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAMETHYLTHIURAM MONOSULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01W430XXSQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BIS(DIMETHYLTHIOCARBAMOYL) SULFIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2902 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

109.5 °C | |

| Record name | BIS(DIMETHYLTHIOCARBAMOYL) SULFIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2902 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Tetramethylthiuram Monosulfide?

A1: this compound, often abbreviated as TMTM, has the molecular formula C6H12N2S3 and a molecular weight of 208.38 g/mol.

Q2: What spectroscopic techniques are used to characterize this compound?

A2: Researchers commonly employ Infrared (IR) and Raman spectroscopy to characterize TMTM. These techniques help identify functional groups and elucidate the compound's structure. [, , , ]

Q3: How does the structure of this compound compare to Tetramethylthiuram Disulfide?

A3: Tetramethylthiuram Disulfide (TMTD) possesses a disulfide bond (S-S) in its structure, while TMTM has a single sulfur atom bridging two dithiocarbamate groups. [, ]

Q4: How does this compound interact with metals?

A4: TMTM exhibits strong coordination capabilities with various metal ions, particularly copper and silver, forming complexes through its sulfur atoms. [, , , ]

Q5: What happens when this compound reacts with copper(II) halides?

A5: The reaction of TMTM with copper(II) halides results in the formation of two distinct copper(I) complexes: halogeno(bis(N,N-dimethylthiocarbamoyl)sulfido)copper(I) and 3,5-bis(N,N-dialkyliminio)-1,2,4-trithiolane trihalocuprate(I). []

Q6: What is the primary application of this compound?

A6: TMTM is widely employed as an accelerator in the vulcanization of rubber, enhancing the speed and efficiency of the curing process. [, , , , ]

Q7: Does this compound form crosslinks in rubber like Tetramethylthiuram Disulfide?

A8: Unlike TMTD, TMTM does not directly form chemical crosslinks in rubber. Instead, it influences vulcanization through its thermal decomposition and interaction with other curing agents. []

Q8: How does the presence of zinc oxide (ZnO) affect the behavior of this compound during vulcanization?

A9: ZnO plays a crucial role in TMTM-based vulcanization by reacting with dimethyldithiocarbamic acid (a byproduct of TMTM reactions) to form zinc dimethyldithiocarbamate. This prevents unwanted side reactions and leads to shorter induction periods, higher crosslink densities, and the absence of tetramethylthiourea. []

Q9: Can this compound be used in combination with other accelerators?

A10: Yes, TMTM can be used in combination with other accelerators, such as dipentamethylene thiuram tetrasulfide (DPTT), to modify vulcanization parameters, influencing crosslinking density and the proportion of monosulfidic crosslinks in rubber. []

Q10: Are there any applications of this compound outside rubber vulcanization?

A11: Research explored the use of TMTM as a sulfur-containing sensing material for the development of lead(II) ion-selective electrodes. []

Q11: What are some known toxicological concerns associated with this compound?

A12: Studies indicate that TMTM can cause allergic contact dermatitis in some individuals, particularly those working with rubber products. [, , , ]

Q12: What measures are being taken to address potential health concerns related to this compound exposure?

A14: Research highlights the importance of substituting powdered latex gloves with powder-free alternatives and exploring the production of nitrile rubber gloves without vulcanization accelerators to minimize exposure risks. [, ]

Q13: Are there ongoing efforts to develop more sustainable synthesis methods for this compound?

A15: Yes, researchers are actively exploring greener alternatives for TMTM synthesis. One promising approach involves using triphenylphosphite as a less toxic reducing agent to replace sodium cyanide in the conversion of TMTD to TMTM. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。